
3-(1H-Pyrazol-4-yl)anilin
Übersicht
Beschreibung
3-(1H-pyrazol-4-yl)aniline is a chemical compound with the CAS number 1170691-45-8 . It is also known as 3-(1H-Pyrazol-4-yl)benzenamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as3-(1H-pyrazol-4-yl)aniline, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More specific physical and chemical properties of3-(1H-pyrazol-4-yl)aniline are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
3-(1H-Pyrazol-4-yl)anilin: dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind aufgrund ihres Vorkommens in zahlreichen pharmakologisch aktiven Molekülen bedeutsam. Der Pyrazolring ist insbesondere aufgrund seines therapeutischen Potenzials Bestandteil vieler Medikamente .
Anti-mikrobielle Mittel
Untersuchungen haben gezeigt, dass Pyrazolderivate ein breites Spektrum biologischer Aktivitäten aufweisen, einschließlich antimikrobieller Eigenschaften. This compound kann zur Synthese von Verbindungen verwendet werden, die vielversprechende Ergebnisse gegen eine Vielzahl von mikrobiellen Stämmen zeigen, was möglicherweise zur Entwicklung neuer antimikrobieller Medikamente führt .
Antioxidative Eigenschaften
Verbindungen, die von This compound abgeleitet sind, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, der mit zahlreichen Krankheiten, einschließlich Krebs und neurodegenerativen Erkrankungen, in Verbindung steht .
Katalyse
Pyrazolderivate sind bekannt dafür, als Liganden in katalytischen Prozessen zu fungieren. Sie können Komplexe mit Metallen bilden und verschiedene chemische Reaktionen erleichtern, was in der industriellen Chemie für die Produktion von Feinchemikalien und Pharmazeutika unerlässlich ist .
Biomedizinische Anwendungen
Der Pyrazolrest wird auf seine Verwendung in der biomedizinischen Chemie untersucht. So werden beispielsweise Metallkomplexe mit Pyrazolliganden auf ihr Potenzial als Chemotherapeutika untersucht .
Materialwissenschaft
In der Materialwissenschaft werden This compound-Derivate zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. leitfähige Polymere oder Materialien mit einzigartigen optischen Eigenschaften .
Landwirtschaftliche Chemie
Pyrazolderivate finden auch in der landwirtschaftlichen Chemie Anwendung. Sie können zur Synthese von Verbindungen mit herbiziden Eigenschaften verwendet werden und tragen zur Entwicklung neuer Agrochemikalien bei .
Arzneimittelentwicklung
Aufgrund der vielfältigen biologischen Aktivitäten von Pyrazolderivaten ist This compound in der Arzneimittelentwicklung wertvoll. Es kann zur Entwicklung neuer Medikamente mit entzündungshemmenden, krebshemmenden und schmerzlindernden Eigenschaften führen .
Safety and Hazards
The safety data sheet for a similar compound, 3-(1-Methyl-1H-pyrazol-3-yl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 3-(1h-pyrazol-4-yl)aniline, have been found to have a wide range of biological activities . For instance, some pyrazole derivatives have been associated with the inhibition of Syk, a protein that plays a crucial role in the development of hematological malignancies .
Mode of Action
It is known that the introduction of electron-donating groups can enhance the activity of certain compounds
Biochemical Pathways
Pyrazole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
Certain pyrazole derivatives have been found to exhibit potent antipromastigote activity , suggesting that 3-(1H-pyrazol-4-yl)aniline may have similar effects.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVASNFGSQCRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170691-45-8 | |
| Record name | 3-(1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


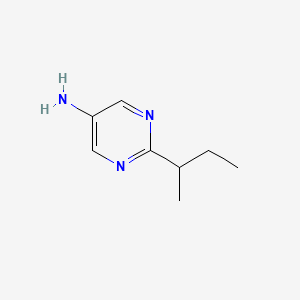


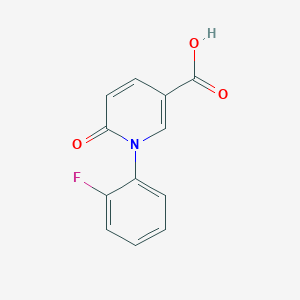
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
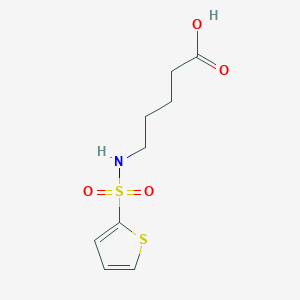
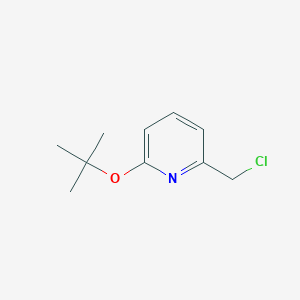
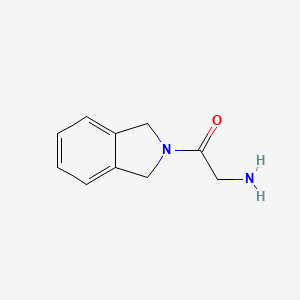
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)

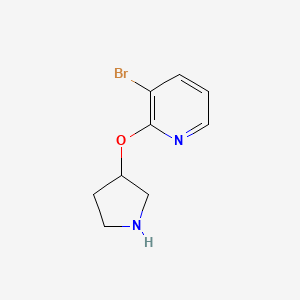
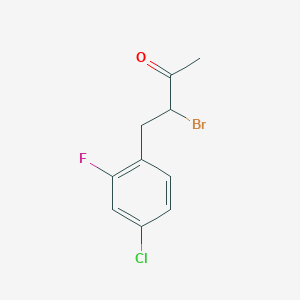
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)